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Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and
survival. One of the key metabolic hallmarks is an increased dependence on glutamine, a
phenomenon termed "glutamine addiction".[1][2] This dependency is primarily driven by the
need for glutamine as a carbon source to replenish the tricarboxylic acid (TCA) cycle
(anaplerosis) and as a nitrogen donor for the biosynthesis of nucleotides, non-essential amino
acids, and glutathione.[1][3][4][5] The enzyme glutaminase (GLS), which catalyzes the
conversion of glutamine to glutamate, is the gatekeeper of glutaminolysis and is frequently
overexpressed in various cancers, including renal cell carcinoma (RCC), triple-negative breast
cancer (TNBC), and melanoma.[6][7][8] Telaglenastat (formerly CB-839) is a potent, selective,
and orally bioavailable first-in-class inhibitor of GLS1.[5][9][10] By blocking the first crucial step
in glutamine metabolism, telaglenastat effectively starves tumor cells of essential metabolic
substrates, leading to anti-proliferative effects and providing a strong rationale for its
development as an anticancer agent.[11][12] This technical guide details the mechanism of
action of telaglenastat, summarizes key preclinical and clinical data, provides detailed
experimental protocols, and visualizes the underlying biological pathways and experimental
workflows.
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Mechanism of Action: Disrupting the Hub of
Glutamine Metabolism

Telaglenastat is a noncompetitive, allosteric inhibitor of the kidney-type isoform of glutaminase
(GLS1).[5] It binds to a site distinct from the active site, inducing a conformational change that
inactivates the enzyme. This blockade of GLS1 activity has several downstream consequences
for the cancer cell:

« Inhibition of Anaplerosis: By preventing the conversion of glutamine to glutamate,
telaglenastat blocks the entry of glutamine-derived carbon into the TCA cycle.[13][14] This
depletes key TCA cycle intermediates like a-ketoglutarate, malate, and aspartate, impairing
mitochondrial respiration and energy production.[5][13]

o Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione
(GSH), the cell's primary antioxidant. Telaglenastat treatment leads to decreased
intracellular levels of glutamate and subsequently GSH, rendering cancer cells more
vulnerable to oxidative stress.[5][13]

» Impaired Biosynthesis: The nitrogen from glutamine is essential for the synthesis of purine
and pyrimidine nucleotides and non-essential amino acids.[3] By limiting glutamate
availability, telaglenastat hinders the production of these vital building blocks required for

cell growth and division.

The following diagram illustrates the central role of glutaminase in tumor cell metabolism and
the point of intervention for telaglenastat.
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Caption: Telaglenastat inhibits glutaminase (GLS1), blocking glutamine's conversion to
glutamate.

Quantitative Preclinical Data

Telaglenastat has demonstrated potent anti-proliferative activity across a wide range of cancer
models, both as a single agent and in combination therapies.

Table 1: In Vitro Anti-proliferative Activity of
Telaglenastat
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Cell Line Cancer Type IC50 (nM) Notes Reference

Triple-Negative
HCC-1806 Breast Cancer <50 Highly sensitive [15]
(TNBC)

Triple-Negative

MDA-MB-231 Breast Cancer Not specified Sensitive [15]
(TNBC)
ER-Positive )

T47D > 1000 Resistant [15]

Breast Cancer

Clear Cell Renal
Caki-1 Cell Carcinoma ~10 Highly sensitive [13]
(ccRCC)

Clear Cell Renal
ACHN Cell Carcinoma ~20 Highly sensitive [13]
(ccRCC)

Table 2: Impact of Telaglenastat on Tumor Metabolism
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Change in Change in .
. Change in
. Glutamine Glucose
Cell Line Treatment . . OCR/ECAR Reference
Consumpti Consumpti .
Ratio
on on
Patient- 1uM
. Up to 80% . .
Derived Telaglenastat Not specified Not specified [16]
decrease
Melanoma (12h)
> 80%
ACHN (RCC)  Telaglenastat No change Decrease [13]
decrease
. ~37% .
ACHN (RCC)  Everolimus No change Not specified [13]
decrease
Telaglenastat > 80% ~37% -
ACHN (RCCQC) ] Not specified [13]
+ Everolimus decrease decrease
Significant
CAL-27 1000 nM N N
Not specified Not specified decrease (p<  [6]
(HNSCC) Telaglenastat
0.0001)
Significant
HN5 1000 nM N N
Not specified Not specified decrease (p<  [6]
(HNSCC) Telaglenastat

0.0001)

Table 3: In Vivo Antitumor Efficacy of Telaglenastat
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Xenograft Tumor Growth
Cancer Type Treatment L Reference
Model Inhibition (TGI)
Triple-Negative Telaglenastat
TNBC Model 61% [15]

Breast Cancer (200 mg/kg, p.o.)

Telaglenastat
JIMT-1 Breast Cancer 54% [15]
(200 mg/kg, p.o.)

Telaglenastat Significantly
] Renal Cell (200 mg/kg, BID)  greater than
Caki-1 _ _ ) [13][17]
Carcinoma + Everolimus (1 either agent
mg/kg, QD) alone
Telaglenastat Significantly
) Renal Cell (200 mg/kg, BID)  greater than
Caki-1 ) o ] [13][17]
Carcinoma + Cabozantinib either agent
(12 mg/kg, QD) alone

Clinical Trial Evidence

Telaglenastat has been evaluated in multiple clinical trials, primarily in combination with other
targeted agents.

Table 4: Summary of Key Clinical Trial Results
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Trial Name
(NCT)

Phase

Cancer
Type

Treatment
Arms

Key Finding Reference

Phase 1
Study
(NCT020718
62)

Advanced

Solid Tumors

Telaglenastat

Monotherapy

Recommend
ed Phase 2
Dose (RP2D)
established at
800 mg BID.
Disease

[12][18]

control rate
(DCR) of
50% in RCC.

ENTRATA
(NCT031636 I
67)

Advanced/Me
tastatic RCC
(heavily

pretreated)

Telaglenastat
+ Everolimus
vs. Placebo +

Everolimus

Median PFS
was 3.8
months vs.
1.9 months
(HR, 0.64).
Showed proof

8ol

of principle.

CANTATA
(NCT034282 1]
17)

Advanced/Me
tastatic RCC

Telaglenastat
+

Cabozantinib
vs. Placebo +

Cabozantinib

Did not meet
primary
endpoint.
Median PFS
[20]
was 9.2
months vs.
9.3 months

(HR, 0.94).

Phase /11 I
Study

mMelanoma,
RCC, NSCLC

Telaglenastat

+ Nivolumab

Combination [21]
was well-

tolerated but

did not show

a consistent

pattern of

efficacy

across

cohorts. ORR
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in checkpoint
inhibitor-
naive ccRCC

was 24%.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for
key assays used to evaluate telaglenastat's efficacy.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

o Cell Plating: Seed cells (e.g., HCC1806, Caki-1) in 96-well opaque-walled plates at a
predetermined density and allow them to adhere overnight.

o Treatment: Treat cells with a serial dilution of telaglenastat (e.g., 0.1 nM to 1000 nM) or
vehicle control (DMSO).[15]

 Incubation: Incubate plates for a specified period, typically 72 hours, under standard cell
culture conditions (37°C, 5% CO2).[15]

o Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

e Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture
medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

» Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the
luminescent signal.

» Measurement: Record luminescence using a plate reader.

¢ Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to
calculate the IC50 value.
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Glutaminase (GLS) Activity Assay (Coupled Enzyme
Assay)

This method indirectly measures GLS activity by quantifying a downstream product.[18][22]

e Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then
oxidizes glutamate to a-ketoglutarate, concomitantly reducing NAD* to NADH. The increase
in NADH absorbance at 340 nm is proportional to GLS activity.

o Lysate Preparation: Harvest cells or tissue and prepare protein lysates. Determine protein
concentration using a standard method (e.g., BCA assay).

o Reaction Mixture: Prepare a reaction buffer containing Tris-HCI, NAD*, and glutamate
dehydrogenase.

e Initiation: In a 96-well plate, add lysate to the reaction mixture. Initiate the reaction by adding
the substrate, L-glutamine. For inhibitor studies, pre-incubate the lysate with telaglenastat
before adding glutamine.

» Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic
measurements and monitor the change in absorbance at 340 nm over time.

e Analysis: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic
curve. Determine percent inhibition by comparing the rates of telaglenastat-treated samples
to vehicle controls.[18]

Metabolic Flux Analysis (Seahorse XF Analyzer)

This technology measures the two major energy-producing pathways in the cell—mitochondrial
respiration and glycolysis—in real-time.

o Workflow: The following diagram outlines the standard workflow for a Seahorse XF Mito
Stress Test.
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Caption: Workflow for assessing mitochondrial function using a Seahorse XF Mito Stress Test.
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e Protocol:

o Cell Plating: Seed cells into a Seahorse XF cell culture microplate and allow them to form
a monolayer.

o Treatment: Treat cells with telaglenastat or vehicle and incubate for the desired duration.

o Assay Preparation: One hour before the assay, replace the growth medium with Seahorse
XF base medium supplemented with substrates (e.g., glutamine, glucose, pyruvate) and
incubate in a non-COz2 incubator.

o Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

o Mito Stress Test: Load the inhibitor compounds into the injection ports of the sensor
cartridge: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).[23]

o Data Acquisition: The instrument measures Oxygen Consumption Rate (OCR) and
Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.[23]

o Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal
respiration, and spare respiratory capacity are calculated from the OCR profile.

In Vivo Tumor Xenograft Study

This model is used to assess the anti-tumor efficacy of a compound in a living organism.
e Animal Model: Use immunocompromised mice (e.g., SCID or Nude mice).

o Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5-10 million Caki-1 cells) into
the flank of each mouse.

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mms).

e Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Telaglenastat,
Combination Agent, Telaglenastat + Combination Agent).

e Dosing:
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o Telaglenastat Formulation: Prepare in a vehicle such as 25% hydroxypropyl-3-
cyclodextrin in 10 mmol/L citrate (pH 2.0).[16]

o Administration: Administer telaglenastat orally (p.o.) at a specified dose and schedule
(e.g., 200 mg/kg, twice daily).[13][15] Administer other drugs as required by their specific
protocols.

e Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

o Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or
for a specified duration.

e Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the
vehicle control. Perform statistical analysis to determine significance.

Rationale for Combination Strategies

While telaglenastat shows activity as a monotherapy, its efficacy is significantly enhanced
when combined with agents that target complementary metabolic or signaling pathways.
Tumors can often adapt to the inhibition of one pathway by upregulating another.

Dual Blockade of Glucose and Glutamine Metabolism

Many cancer cells, particularly in RCC, exhibit a dual dependence on both glucose (glycolysis)
and glutamine (glutaminolysis) metabolism.[8] Signal transduction inhibitors like everolimus
(mTOR inhibitor) and cabozantinib (VEGFR/MET/AXL inhibitor) are known to suppress glucose
utilization.[13] Combining these agents with telaglenastat creates a synergistic metabolic crisis
for the tumor by blocking both of its primary fuel sources.[13]
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Caption: Synergistic tumor inhibition by dual blockade of glycolysis and glutaminolysis.

Combination with Immunotherapy

The tumor microenvironment (TME) is often glutamine-depleted due to high consumption by
cancer cells. This nutrient scarcity can impair the function of immune cells, such as tumor-
infiltrating lymphocytes (TILs). Telaglenastat can differentially impact tumor and immune cells.
[16][24] By blocking glutamine uptake by tumor cells, it may increase the availability of
extracellular glutamine for T cells, thereby enhancing their cytotoxic activity.[16] Preclinical
studies have shown that combining telaglenastat with checkpoint inhibitors (e.g., anti-PD1)
increases T-cell infiltration and improves anti-tumor activity.[16][25][26]

Conclusion and Future Directions
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Telaglenastat represents a targeted therapeutic strategy that exploits the metabolic
vulnerability of glutamine-addicted tumors. By potently and selectively inhibiting GLS1, it
disrupts central metabolic pathways required for cancer cell survival and proliferation. While
clinical results for monotherapy and some combinations have been modest, the strong
preclinical data and clear mechanism of action provide a solid foundation for its continued
investigation. Future research should focus on identifying predictive biomarkers to select
patient populations most likely to respond to GLS1 inhibition and exploring novel, rational
combination strategies that can overcome metabolic plasticity and resistance mechanisms in
tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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